Zanapezil

概要

説明

ザナペジルは、神経伝達物質であるアセチルコリンの分解を阻害することで作用し、認知症患者における精神機能を向上させます .

2. 製法

合成経路と反応条件: ザナペジルは、環状および非環状ケトンとの2級および3級アルキル臭化物のカップリングを含む一連の化学反応によって合成されます . この反応はレドックス中立であり、強酸または強塩基を必要としません .

工業生産方法: ザナペジルの工業生産には、高純度と高収率を確保するために、制御された条件下でその有効成分(API)を大規模に合成することが含まれます。 このプロセスには、通常、結晶化、ろ過、乾燥などの手順が含まれ、最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Zanapezil is synthesized through a series of chemical reactions involving the coupling of secondary and tertiary alkyl bromides with cyclic and acyclic ketones . The reaction is redox-neutral and does not require strong acids or bases .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of its active pharmaceutical ingredient (API) under controlled conditions to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .

化学反応の分析

反応の種類: ザナペジルは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: ある官能基を別の官能基で置き換えることを含む。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)などがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などがあります。

置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン)などがあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

4. 科学研究への応用

ザナペジルは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Zanapezil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study acetylcholine esterase inhibition and its effects on neurotransmission.

Medicine: Explored as a treatment for neurodegenerative diseases such as Alzheimer’s and Huntington’s disease.

Industry: Utilized in the development of new therapeutic agents targeting acetylcholine esterase.

作用機序

ザナペジルは、アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを選択的に阻害することで効果を発揮します . ザナペジルは、アセチルコリンの分解を阻止することでコリン作動性伝達を強化し、これは認知機能に不可欠です . この機序は、中枢神経系に選択的に作用すると予想されており、末梢における副作用は少ないと考えられます .

類似の化合物:

ドネペジル: アルツハイマー病の治療に使用される別のアセチルコリンエステラーゼ阻害剤.

タクリン: 作用機序が類似した、古いアセチルコリンエステラーゼ阻害剤.

リバスチグミン: アセチルコリンエステラーゼとブチリルコリンエステラーゼの二重阻害剤.

ザナペジルの独自性: ザナペジルは、アセチルコリンエステラーゼを選択的に阻害する点で独自であり、他の阻害剤と比較して末梢における副作用が少ないと予想されます . さらに、ムスカリンM1およびM2受容体結合を中等度に阻害する点は、他の化合物とは異なります .

類似化合物との比較

Donepezil: Another acetylcholine esterase inhibitor used to treat Alzheimer’s disease.

Tacrine: An older acetylcholine esterase inhibitor with a similar mechanism of action.

Rivastigmine: A dual inhibitor of acetylcholine esterase and butyrylcholine esterase.

Uniqueness of Zanapezil: this compound is unique in its selective inhibition of acetylcholine esterase, which is expected to result in fewer peripheral adverse reactions compared to other inhibitors . Additionally, its moderate inhibition of muscarinic M1 and M2 receptor binding distinguishes it from other compounds .

生物活性

Zanapezil, also known as TAK-147, is a selective acetylcholinesterase (AChE) inhibitor under investigation for the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its potential neuroprotective effects and ability to enhance cholinergic neurotransmission. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound operates primarily by inhibiting AChE, an enzyme responsible for the breakdown of acetylcholine (ACh), thereby increasing ACh levels in the brain. This mechanism is crucial for cognitive functions, particularly in patients suffering from AD. The compound is structurally related to donepezil but exhibits distinct pharmacological properties that may offer advantages in clinical settings.

In Vivo Studies

In a study investigating the effects of this compound on freely moving rats, oral administration at a dose of 2 mg/kg for 21 days resulted in significant alterations in neurotransmitter levels within the ventral hippocampus. The results indicated:

- Increased Levels of Neurotransmitters : this compound enhanced ACh, epinephrine (Epi), dopamine (DA), and serotonin (5-HT) levels compared to donepezil.

- Differential Impact on Monoamines : While both drugs affected monoamine levels, this compound showed a unique profile in modulating neurotransmitter ratios, which may contribute to its therapeutic efficacy in cognitive enhancement and neuroprotection .

Cholinesterase Inhibition

This compound has demonstrated potent AChE inhibitory activity. Comparative studies with donepezil revealed:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 0.036 | Strong AChE inhibition |

| Donepezil | 0.049 | Moderate AChE inhibition |

This table illustrates that this compound may provide superior inhibition compared to donepezil, which could translate into enhanced clinical outcomes for AD patients.

Case Studies

A notable case study involved a patient with advanced Alzheimer's disease who was treated with this compound as part of a clinical trial. The patient exhibited improvements in cognitive function and behavioral symptoms over a treatment period of several months. These findings suggest that this compound not only helps manage symptoms but may also contribute to long-term cognitive benefits .

Neuroprotective Effects

This compound's neuroprotective properties have been evaluated in various experimental models:

- Oxidative Stress Reduction : In vitro studies indicated that this compound could reduce cell death induced by oxidative stress and amyloid-beta (Aβ) exposure in neuronal cell lines .

- Neurotoxicity Assessment : Toxicity studies showed that this compound did not exhibit significant adverse effects on vital organs or induce histopathological damage at therapeutic doses .

特性

IUPAC Name |

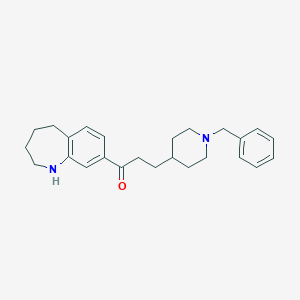

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLXLOXUGVTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861521 | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Zanapezil inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia. It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142852-50-4 | |

| Record name | Zanapezil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANAPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。